2,3-Dihydrohinokiflavone: A Technical Guide to its Natural Sources and Biological Activities
2,3-Dihydrohinokiflavone: A Technical Guide to its Natural Sources and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrohinokiflavone is a naturally occurring bioflavonoid, a class of polyphenolic secondary metabolites found in plants. As a member of the flavonoid family, it is recognized for its potential antioxidant properties and its role in modulating various cellular signaling pathways.[1] This technical guide provides a comprehensive overview of the known natural sources of 2,3-Dihydrohinokiflavone, details on its isolation and characterization, and an exploration of its potential biological activities, with a focus on relevant signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of 2,3-Dihydrohinokiflavone
Current scientific literature identifies several plant species as natural sources of 2,3-Dihydrohinokiflavone. These are primarily found within the gymnosperms and some angiosperms.
Principal Identified Sources:
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Metasequoia glyptostroboides (Dawn Redwood): The autumnal leaves of the Dawn Redwood have been shown to contain 2,3-dihydroisoginkgetin, which is a synonym for 2,3-Dihydrohinokiflavone.[2][3] This deciduous conifer, native to the Hubei province of China, is a significant source of various flavonoids.
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Rhus tripartita (Sumac): The stem bark of this plant, found in North Africa and the Middle East, has been identified as a source of 2,3-Dihydrohinokiflavone.[4]
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Cycas species: While the specific species is not always detailed, 2,3-Dihydrohinokiflavone has been reported in the genus Cycas.
Table 1: Natural Sources of 2,3-Dihydrohinokiflavone
| Plant Species | Family | Part of Plant | Reference |
| Metasequoia glyptostroboides | Cupressaceae | Autumnal Leaves | [2][3] |
| Rhus tripartita | Anacardiaceae | Stem Bark | [4] |
| Cycas sp. | Cycadaceae | Not Specified |
Note on Quantitative Data: Despite the identification of these natural sources, a thorough review of the available scientific literature did not yield specific quantitative data on the concentration or yield of 2,3-Dihydrohinokiflavone in these plants. Further research employing quantitative analytical techniques is necessary to determine the abundance of this compound in various plant tissues.
Experimental Protocols
While a specific, detailed experimental protocol for the extraction and isolation of 2,3-Dihydrohinokiflavone is not extensively documented, a general methodology can be inferred from standard practices for flavonoid isolation from plant materials. The following is a generalized workflow that can be adapted and optimized for the extraction and purification of 2,3-Dihydrohinokiflavone.
General Workflow for Extraction and Isolation of Flavonoids
Caption: Generalized workflow for the extraction and identification of flavonoids from plant sources.
Detailed Methodological Steps:
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Sample Preparation:
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Collection: Plant material (e.g., autumnal leaves of Metasequoia glyptostroboides) is collected.
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Drying: The collected material is air-dried or freeze-dried to remove moisture.
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Grinding: The dried material is ground into a fine powder to increase the surface area for extraction.
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Extraction:
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Solvent Selection: A suitable solvent such as methanol, ethanol, or acetone is used for extraction. The choice of solvent can influence the efficiency and selectivity of the extraction.
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Extraction Technique: Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. The powdered plant material is soaked in the chosen solvent for a specified period.
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Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.
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Purification:
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.
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Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the different flavonoid components.
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Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
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Analysis and Identification:
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High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile and water with an acid modifier) is used for the quantification and purity assessment of the isolated compound.[5][6][7][8][9] A UV detector is typically used for detection, with the wavelength set to the absorbance maximum of the flavonoid.
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Spectroscopic Analysis: The structure of the purified compound is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
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Biological Activities and Signaling Pathways
While direct studies on the biological activities of 2,3-Dihydrohinokiflavone are limited, research on its close structural analog, hinokiflavone, provides valuable insights into its potential pharmacological effects and mechanisms of action. Hinokiflavone has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Anti-Inflammatory Effects:
Flavonoids are known to exert anti-inflammatory effects by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[10][11][12][13][14]
Caption: Potential inhibition of the NF-κB signaling pathway by 2,3-Dihydrohinokiflavone.
Anticancer and Pro-Apoptotic Effects:
Hinokiflavone has been reported to influence the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation in cancer.[15][16][17][18]
Caption: Postulated inhibitory effect of 2,3-Dihydrohinokiflavone on the PI3K/Akt signaling pathway.
Conclusion
2,3-Dihydrohinokiflavone is a biflavonoid with identified natural sources in Metasequoia glyptostroboides and Rhus tripartita. While specific quantitative data and detailed isolation protocols are currently limited in the scientific literature, established methods for flavonoid extraction and analysis provide a solid foundation for future research. The biological activities of the closely related hinokiflavone suggest that 2,3-Dihydrohinokiflavone may possess anti-inflammatory and anticancer properties through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. Further investigation is warranted to fully elucidate the therapeutic potential of this natural compound. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proanthocyanidins from the stem bark of Rhus tripartita ameliorate methylgloxal-induced endothelial cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a HPLC-UV Method for Extraction Optimization and Biological Evaluation of Hot-Water and Ethanolic Extracts of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Identification and Quantitative Determination of Flavonoids by HPLC-UV Method in the Raw Materials of Some Representatives of the Genus Rumex of Three Vegetation Time | Poluyanov | Drug development & registration [pharmjournal.ru]
- 10. globalsciencebooks.info [globalsciencebooks.info]
- 11. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hinokiflavone alleviates high-fat diet-induced erectile dysfunction via the EGFR/PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bauhinia championii flavone inhibits apoptosis and autophagy via the PI3K/Akt pathway in myocardial ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
